

AC-430 in the Landscape of Kinase Inhibitors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

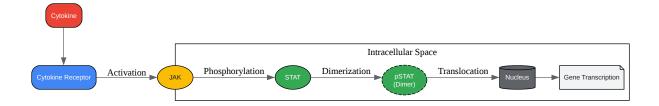
This guide provides a comprehensive comparison of **AC-430**, a selective Janus kinase (JAK) 2 inhibitor, with other commercially available and late-stage clinical kinase inhibitors targeting the JAK-STAT signaling pathway. The information presented is intended to assist researchers and drug development professionals in understanding the therapeutic landscape and the potential positioning of selective JAK2 inhibitors like **AC-430**.

AC-430 is a racemic mixture of two enantiomers, AC-410 and AC-409. The active component, AC-410, has been selected for further clinical development due to its superior pharmacokinetic profile observed in a Phase 1 clinical trial.[1] As a potent and selective inhibitor of JAK2, AC-410 holds potential for the treatment of various autoimmune and inflammatory diseases, as well as for immunotherapy in oncology.[1] This guide will focus on comparing the known characteristics of the **AC-430** program (represented by AC-410) with other prominent JAK inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms (MPNs), rheumatoid arthritis, and psoriasis.





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Figure 1: Simplified JAK-STAT signaling pathway.

Comparative Analysis of JAK Inhibitors

The following tables provide a comparative overview of **AC-430**'s active enantiomer, AC-410, and other notable JAK inhibitors. Due to the limited publicly available data on AC-410's clinical performance, this comparison focuses on its known selectivity and positions it against the broader landscape of approved and late-stage JAK inhibitors.

Table 1: Kinase Selectivity Profile

This table summarizes the primary kinase targets for each inhibitor. A more selective profile, such as that of a dedicated JAK2 inhibitor, may offer a different safety and efficacy profile compared to broader-spectrum inhibitors.

Primary Kinase Targets Additional Notable Target	
JAK2	-
JAK1, JAK2	-
JAK2	FLT3, RET
JAK2, FLT3	IRAK1, CSF1R
JAK1, JAK2	ACVR1 (ALK2)
JAK1, JAK3	JAK2 (lesser extent)
	JAK2 JAK1, JAK2 JAK2 JAK2, FLT3 JAK1, JAK2





Table 2: Efficacy in Myelofibrosis (Pivotal Clinical Trial Data)

This table presents key efficacy data from pivotal clinical trials of approved JAK inhibitors in patients with myelofibrosis, a condition characterized by dysregulated JAK2 signaling. The primary endpoints typically include the proportion of patients achieving a significant reduction in spleen volume and improvement in disease-related symptoms.

Inhibitor	Trial	Patient Population	Spleen Volume Reduction (≥35%)	Symptom Score Reduction (≥50%)
Ruxolitinib	COMFORT-I[2] [3][4]	JAKi-naïve	41.9% vs 0.7% (placebo)	45.9% vs 5.3% (placebo)
Fedratinib	JAKARTA-2[5][6] [7][8][9]	Ruxolitinib- resistant/intolera nt	30%	27%
Pacritinib	PERSIST-2[10] [11][12][13]	Thrombocytopeni a (platelets ≤100 x 10 ⁹ /L)	22% vs 3% (Best Available Therapy)	32% vs 14% (Best Available Therapy)
Momelotinib	SIMPLIFY-1[14] [15][16]	JAKi-naïve	26.5% vs 29% (Ruxolitinib)	28.4% vs 42.2% (Ruxolitinib)

Table 3: Common Adverse Events (≥20% incidence in pivotal trials)

This table highlights the most frequently reported adverse events in the pivotal clinical trials of the respective JAK inhibitors. The safety profile is a critical consideration in the development and clinical application of these agents.

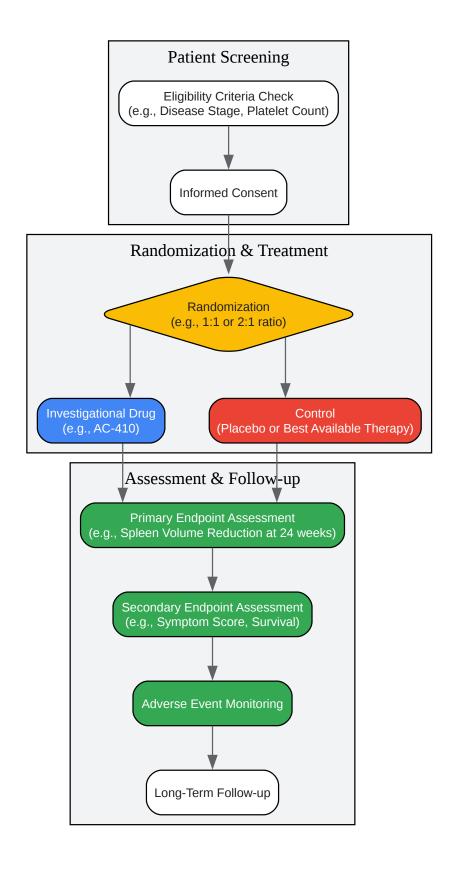


Inhibitor	Common Adverse Events (≥20%)
Ruxolitinib	Thrombocytopenia, anemia, bruising, dizziness, headache
Fedratinib	Diarrhea, nausea, anemia, vomiting
Pacritinib	Diarrhea, thrombocytopenia, nausea, anemia, vomiting
Momelotinib	Diarrhea, nausea, headache, fatigue, thrombocytopenia

Experimental Protocols: Overview of Pivotal Clinical Trial Designs

The following section provides a high-level overview of the methodologies employed in the key clinical trials cited in this guide.





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Figure 2: Generalized clinical trial workflow for a JAK inhibitor.



- COMFORT-I (Ruxolitinib): This was a randomized, double-blind, placebo-controlled Phase 3 trial in patients with intermediate-2 or high-risk myelofibrosis.[2][3][4] Patients were randomized to receive ruxolitinib or placebo. The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at 24 weeks, as assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[2][3]
- JAKARTA-2 (Fedratinib): This was a single-arm, open-label Phase 2 study evaluating
 fedratinib in patients with intermediate or high-risk myelofibrosis who were previously treated
 with and were resistant or intolerant to ruxolitinib.[5][6][7][8][9] The primary endpoint was the
 spleen response rate, defined as the proportion of patients with a ≥35% reduction in spleen
 volume.[5][7]
- PERSIST-2 (Pacritinib): This was a randomized, controlled, open-label Phase 3 trial comparing pacritinib to the best available therapy (BAT), which could include ruxolitinib, in patients with myelofibrosis and thrombocytopenia (platelet counts ≤100,000/µL).[10][11][12] [13] Patients were randomized 1:1:1 to receive pacritinib 400 mg once daily, pacritinib 200 mg twice daily, or BAT.[10][12][13] The co-primary endpoints were the percentage of patients achieving a ≥35% reduction in spleen volume and a ≥50% reduction in total symptom score at week 24.[12][13]
- SIMPLIFY-1 (Momelotinib): This was a Phase 3 randomized, double-blind, active-controlled trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.
 [14][15][16] Patients were randomized 1:1 to receive either momelotinib or ruxolitinib.[17]
 The primary endpoint was non-inferiority in the proportion of patients achieving a ≥35% reduction in spleen volume at week 24.[17][15]

Conclusion

AC-430, through its active enantiomer AC-410, represents a focused approach to JAK-STAT pathway modulation by selectively targeting JAK2. While direct comparative clinical data is not yet widely available, its distinct selectivity profile suggests a potential for a differentiated therapeutic window compared to broader-spectrum JAK inhibitors. The extensive clinical data from other JAK inhibitors like ruxolitinib, fedratinib, pacritinib, and momelotinib provide a valuable benchmark for the future development and potential positioning of selective JAK2 inhibitors in the treatment of myelofibrosis and other inflammatory and autoimmune diseases.



Further clinical investigation of AC-410 will be crucial to fully elucidate its efficacy and safety profile and to determine its place in the evolving landscape of kinase inhibitor therapeutics.

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References

- 1. ambitbio.com [ambitbio.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Practical Measures of Clinical Benefit With Ruxolitinib Therapy: An Exploratory Analysis COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. [vivo.weill.cornell.edu]
- 9. Fedratinib in Patients With Myelofibrosis: JAKARTA Trials Update The ASCO Post [ascopost.com]
- 10. PERSIST trials: Pooled analysis of pacritinib in patients with MF and severe thrombocytopenia [mpn-hub.com]
- 11. VONJO® PERSIST-2 Trial Design | VONJO® HCP (pacritinib) [vonjohcp.com]
- 12. CTI BioPharma Announces Top-Line Results From PERSIST-2 Phase 3 Trial Of Pacritinib For High-Risk Patients With Advanced Myelofibrosis [prnewswire.com]
- 13. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. ascopubs.org [ascopubs.org]
- 15. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term survival and safety outcomes with momelotinib [mpn-hub.com]
- 17. ascopubs.org [ascopubs.org]
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